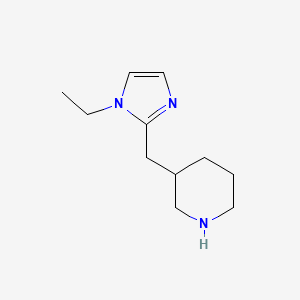
3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine is a compound that features both an imidazole and a piperidine ring Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, such as nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The imidazole ring can be reduced to form dihydroimidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazoles.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-imidazole: Lacks the piperidine ring but shares the imidazole moiety.
Piperidine: Lacks the imidazole ring but shares the piperidine moiety.
3-((1-Methyl-1H-imidazol-2-yl)methyl)piperidine: Similar structure but with a methyl group instead of an ethyl group on the imidazole ring.
Uniqueness
3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine is unique due to the presence of both the imidazole and piperidine rings, which can confer distinct chemical and biological properties. The ethyl group on the imidazole ring can also influence the compound’s reactivity and interactions with molecular targets.
Biological Activity
3-((1-Ethyl-1H-imidazol-2-yl)methyl)piperidine, a compound featuring both piperidine and imidazole moieties, has garnered attention for its potential biological activities. Its structural components suggest interactions with various biological targets, making it a candidate for pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound consists of:
- Piperidine Ring : Known for its versatility in medicinal chemistry, often exhibiting various pharmacological effects.
- Imidazole Ring : Recognized for its role in enzyme catalysis and as a ligand in coordination chemistry.
These structural features contribute to the compound's potential interactions with biological systems.
The biological activity of this compound is primarily attributed to:
- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. This coordination can modulate the function of enzymes involved in various metabolic pathways.
- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognition .
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Enzyme Inhibition :
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
3-[(1-ethylimidazol-2-yl)methyl]piperidine |
InChI |
InChI=1S/C11H19N3/c1-2-14-7-6-13-11(14)8-10-4-3-5-12-9-10/h6-7,10,12H,2-5,8-9H2,1H3 |
InChI Key |
UFLOIRXQXDYHHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















